1-Methylpyrrolidin-3-amine Dihydrochloride: A Technical Guide for Researchers and Drug Development Professionals
1-Methylpyrrolidin-3-amine Dihydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 1-Methylpyrrolidin-3-amine Dihydrochloride
This technical guide provides a comprehensive overview of the chemical properties of 1-Methylpyrrolidin-3-amine dihydrochloride, a pyrrolidine derivative of interest to researchers, scientists, and professionals in drug development. Due to a notable lack of experimentally determined data in publicly available literature and databases, this guide combines available information on the free base and related compounds with predicted properties and general experimental protocols.
Chemical and Physical Properties
Quantitative experimental data for 1-Methylpyrrolidin-3-amine dihydrochloride is largely unavailable. The information presented below is a combination of data from supplier databases (often listed as not available), predicted values, and data for the corresponding free base, 1-Methylpyrrolidin-3-amine.
Table 1: Physicochemical Properties of 1-Methylpyrrolidin-3-amine and its Dihydrochloride Salt
| Property | 1-Methylpyrrolidin-3-amine Dihydrochloride | 1-Methylpyrrolidin-3-amine (Free Base) |
| Molecular Formula | C₅H₁₄Cl₂N₂ | C₅H₁₂N₂[1] |
| Molecular Weight | 173.08 g/mol [2] | 100.16 g/mol [1] |
| Melting Point | Data Not Available | Data Not Available |
| Boiling Point | Data Not Available | 140 °C (at 742 Torr) (Predicted)[3] |
| Density | Data Not Available | 0.933 ± 0.06 g/cm³ (Predicted)[3] |
| pKa | Data Not Available | 9.82 ± 0.40 (Predicted)[3] |
| Appearance | Solid (Expected) | Colorless to light yellow liquid (Predicted)[3] |
| Solubility | Expected to be soluble in water. | Data Not Available |
Note: The dihydrochloride salt is expected to be a solid at room temperature and exhibit higher water solubility compared to its free base due to the ionic nature of the hydrochloride groups.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (D₂O): A predicted ¹H NMR spectrum in D₂O would likely show signals corresponding to the methyl group and the protons on the pyrrolidine ring. The chemical shifts would be influenced by the protonation of the amine groups.
Predicted ¹³C NMR Spectrum: Computational predictions for the ¹³C NMR of the free base, 1-Methylpyrrolidine, show distinct peaks for the different carbon atoms in the pyrrolidine ring and the methyl group. Similar patterns, with shifts due to protonation, would be expected for the dihydrochloride salt.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Methylpyrrolidin-3-amine dihydrochloride is expected to exhibit characteristic absorption bands for amine hydrochlorides. These typically include:
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N-H stretching: Broad bands in the region of 3000-2800 cm⁻¹.
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N-H bending: Absorptions around 1600-1500 cm⁻¹.
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C-N stretching: Bands in the 1250–1020 cm⁻¹ range for aliphatic amines.
Mass Spectrometry (MS)
The mass spectrum of the free base, 1-Methylpyrrolidin-3-amine, would be expected to show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ). Common fragmentation patterns for pyrrolidines involve the loss of substituents and cleavage of the ring.
Experimental Protocols
Detailed experimental protocols for determining the chemical properties of 1-Methylpyrrolidin-3-amine dihydrochloride are not published. However, standard methodologies for characterizing amine hydrochloride salts are applicable.
Synthesis of 1-Methylpyrrolidin-3-amine Dihydrochloride
The synthesis of the dihydrochloride salt typically involves the reaction of the free base, 1-Methylpyrrolidin-3-amine, with hydrochloric acid.
Melting Point Determination
The melting point of a hygroscopic salt like an amine dihydrochloride can be determined using a capillary melting point apparatus.
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.
NMR Sample Preparation
Preparing a sample for NMR analysis requires dissolving the compound in a suitable deuterated solvent.
Role in Drug Discovery and Potential Biological Activity
While specific biological data for 1-Methylpyrrolidin-3-amine dihydrochloride is not available, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4] The inclusion of a substituted pyrrolidine moiety can influence a compound's potency, selectivity, and pharmacokinetic properties.
Derivatives of pyrrolidine have been investigated for a wide range of biological activities, including as:
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Anticancer agents[5]
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Antidiabetic agents (e.g., DPP-IV inhibitors)[6]
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Central Nervous System (CNS) active agents[5]
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Analgesics[7]
The 3-amino-1-methylpyrrolidine structure suggests its potential as a building block for creating new chemical entities targeting various biological pathways. The basic nitrogen atoms can form key hydrogen bonds with biological targets.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrrolidine derivatives in CNS drug discovery, a hypothetical involvement could be as a modulator of a G-protein coupled receptor (GPCR), a common target for such compounds.
Experimental Workflow for Biological Screening
A general workflow for the initial biological screening of a compound like 1-Methylpyrrolidin-3-amine dihydrochloride would involve in vitro assays against a panel of relevant biological targets.
Conclusion
1-Methylpyrrolidin-3-amine dihydrochloride is a chemical entity with potential applications in research and drug discovery, stemming from the established importance of the pyrrolidine scaffold. However, there is a significant lack of publicly available, experimentally determined data on its specific chemical and physical properties. This guide has provided a summary of the available information, predicted properties, and general experimental protocols that can be applied to fully characterize this compound. Further experimental investigation is necessary to establish a complete and accurate profile of 1-Methylpyrrolidin-3-amine dihydrochloride.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
